molecular formula C12H19NO B187384 5,5-Dimethyl-3-pyrrolidino-cyclohex-2-en-1-one CAS No. 3357-16-2

5,5-Dimethyl-3-pyrrolidino-cyclohex-2-en-1-one

Cat. No. B187384
CAS RN: 3357-16-2
M. Wt: 193.28 g/mol
InChI Key: QUHBLBSKTJUBLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-3-pyrrolidino-cyclohex-2-en-1-one, commonly known as DMCPA, is a cyclic enamine compound. It is widely used in scientific research for its unique properties. DMCPA is a colorless, crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound has a wide range of applications in the field of chemistry, biology, and pharmacology. In

Mechanism Of Action

DMCPA acts as a nucleophile and forms a stable complex with metal ions. This complex can then undergo various reactions such as oxidation, reduction, and substitution. DMCPA can also undergo cycloaddition reactions with various substrates.

Biochemical And Physiological Effects

DMCPA has been shown to have antitumor and antiviral properties. It has also been shown to inhibit the growth of certain bacteria. DMCPA has been found to have no significant toxicity in animal studies.

Advantages And Limitations For Lab Experiments

DMCPA is a versatile compound that can be used in a variety of reactions. It is stable and easy to handle. However, DMCPA is expensive and not readily available in large quantities.

Future Directions

DMCPA has the potential for a wide range of future applications. It can be used in the synthesis of new pharmaceuticals, agrochemicals, and materials. DMCPA can also be used as a chiral auxiliary in asymmetric synthesis. Further research is needed to explore the full potential of DMCPA.

Synthesis Methods

DMCPA can be synthesized through a multistep process. The first step involves the reaction of cyclohexanone with methylamine to form N-methylcyclohexylamine. The second step involves the reaction of N-methylcyclohexylamine with acetaldehyde to form N-methyl-5,5-dimethyl-2-cyclohexen-1-imine. The final step involves the reaction of N-methyl-5,5-dimethyl-2-cyclohexen-1-imine with formaldehyde to form DMCPA.

Scientific Research Applications

DMCPA has a wide range of applications in scientific research. It is used as a ligand in metal-catalyzed reactions, as a chiral auxiliary in asymmetric synthesis, and as a reagent in organic synthesis. DMCPA is also used in the synthesis of pharmaceuticals and agrochemicals.

properties

CAS RN

3357-16-2

Product Name

5,5-Dimethyl-3-pyrrolidino-cyclohex-2-en-1-one

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one

InChI

InChI=1S/C12H19NO/c1-12(2)8-10(7-11(14)9-12)13-5-3-4-6-13/h7H,3-6,8-9H2,1-2H3

InChI Key

QUHBLBSKTJUBLZ-UHFFFAOYSA-N

SMILES

CC1(CC(=CC(=O)C1)N2CCCC2)C

Canonical SMILES

CC1(CC(=CC(=O)C1)N2CCCC2)C

Other CAS RN

3357-16-2

Pictograms

Irritant

Origin of Product

United States

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